molecular formula C11H16N6S B5720343 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-methyl-4,5-dihydro-1H-imidazole-1-carbothioamide

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-methyl-4,5-dihydro-1H-imidazole-1-carbothioamide

Cat. No. B5720343
M. Wt: 264.35 g/mol
InChI Key: ZCKAGTIIQVEIGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of functionalized imidazoles, similar to the compound , typically involves single-pot reactions starting from secondary amino-N-carbothioic acid derivatives. Marwaha et al. (2004) described an efficient method to synthesize novel functionalized imidazoles, which might be relevant to the synthesis of our target compound (Marwaha, Singh, Mahajan, & Velumurugan, 2004).

properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-methyl-4,5-dihydroimidazole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6S/c1-7-6-8(2)15-9(14-7)16-10-13-4-5-17(10)11(18)12-3/h6H,4-5H2,1-3H3,(H,12,18)(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKAGTIIQVEIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NCCN2C(=S)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-methyl-4,5-dihydro-1H-imidazole-1-carbothioamide

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